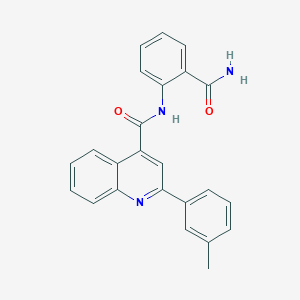![molecular formula C15H21NO3 B332687 propyl 4-[(3-methylbutanoyl)amino]benzoate](/img/structure/B332687.png)
propyl 4-[(3-methylbutanoyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
propyl 4-[(3-methylbutanoyl)amino]benzoate is an organic compound with the molecular formula C15H21NO3. It is a derivative of benzoic acid and is characterized by the presence of a propyl ester group and a 3-methylbutanamido substituent on the benzene ring. This compound is used in various applications, including as a synthetic flavoring agent and in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
propyl 4-[(3-methylbutanoyl)amino]benzoate can be synthesized through several methods. One common method involves the esterification of 4-(3-methylbutanamido)benzoic acid with propanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the transesterification of methyl 4-(3-methylbutanamido)benzoate with propanol. This reaction can be catalyzed by an immobilized lipase enzyme, which offers the advantage of mild reaction conditions and high specificity .
Industrial Production Methods
In industrial settings, the production of propyl 4-(3-methylbutanamido)benzoate often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of immobilized enzymes or acid catalysts is common to ensure efficient conversion and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
propyl 4-[(3-methylbutanoyl)amino]benzoate undergoes several types of chemical reactions, including:
Esterification: Formation of the ester from the corresponding acid and alcohol.
Hydrolysis: Breaking down the ester into the corresponding acid and alcohol in the presence of water and an acid or base catalyst.
Transesterification: Exchange of the ester group with another alcohol.
Common Reagents and Conditions
Esterification: Typically involves an acid catalyst such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions.
Hydrolysis: Can be performed using either acidic or basic conditions. Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Transesterification: Often catalyzed by immobilized lipase enzymes or basic catalysts like sodium methoxide.
Major Products Formed
Hydrolysis: Produces 4-(3-methylbutanamido)benzoic acid and propanol.
Transesterification: Produces a new ester and the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
propyl 4-[(3-methylbutanoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions. It is also used in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Used as a synthetic flavoring agent in the food industry and as a preservative in cosmetics.
Wirkmechanismus
The mechanism of action of propyl 4-(3-methylbutanamido)benzoate involves its interaction with specific molecular targets. In biological systems, it may exert its effects by interacting with enzymes or receptors involved in metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
propyl 4-[(3-methylbutanoyl)amino]benzoate can be compared with other similar compounds, such as:
Methyl benzoate: A simpler ester of benzoic acid, commonly used as a solvent and flavoring agent.
Ethyl benzoate: Another ester of benzoic acid, used in similar applications as methyl benzoate.
Propyl benzoate: Similar to propyl 4-(3-methylbutanamido)benzoate but lacks the 3-methylbutanamido substituent, making it less complex and with different properties.
The uniqueness of propyl 4-(3-methylbutanamido)benzoate lies in its specific substituents, which confer distinct chemical and biological properties compared to simpler benzoate esters.
Eigenschaften
Molekularformel |
C15H21NO3 |
|---|---|
Molekulargewicht |
263.33 g/mol |
IUPAC-Name |
propyl 4-(3-methylbutanoylamino)benzoate |
InChI |
InChI=1S/C15H21NO3/c1-4-9-19-15(18)12-5-7-13(8-6-12)16-14(17)10-11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
MDQMEBFAOQRSBN-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)CC(C)C |
Kanonische SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{3-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B332607.png)
![ethyl (2Z)-5-(4-fluorophenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B332608.png)
![5-(4-bromophenyl)-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B332609.png)

![3-chloro-N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B332612.png)
![4-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B332613.png)

![2-(2,4-Dichlorophenyl)-3-methyl-4-[(4-phenylpiperazin-1-yl)carbonyl]quinoline](/img/structure/B332617.png)
![2-(2-ethoxyphenyl)-1-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B332622.png)
![Diisopropyl 3-methyl-5-({[2-(2-methylphenyl)-4-quinolinyl]carbonyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B332624.png)

methanone](/img/structure/B332627.png)
![ETHYL 2-{(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE](/img/structure/B332628.png)
